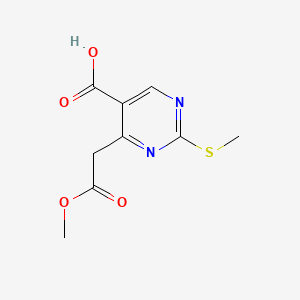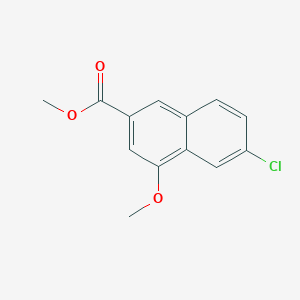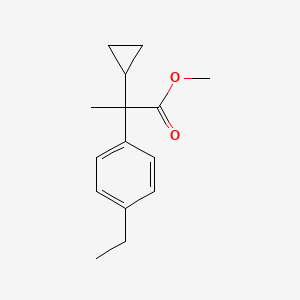
2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by the presence of a cyclopropyl group and an ethylphenyl group attached to the propionic acid moiety, which is esterified with methanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester typically involves the esterification of 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid and methanol.
Reduction: 2-Cyclopropyl-2-(4-ethylphenyl)propanol.
Substitution: Depending on the nucleophile, products such as 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can then exert its effects by modulating biochemical pathways. The cyclopropyl and ethylphenyl groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: 2-[4-(2-Hydroxy-2-methylpropyl)phenyl]propanoic acid.
Naproxen: 2-(6-Methoxynaphthalen-2-yl)propanoic acid.
Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid.
Uniqueness
2-Cyclopropyl-2-(4-ethylphenyl)propionic acid methyl ester is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to different pharmacological profiles compared to other similar compounds.
Propiedades
Número CAS |
698394-61-5 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
methyl 2-cyclopropyl-2-(4-ethylphenyl)propanoate |
InChI |
InChI=1S/C15H20O2/c1-4-11-5-7-12(8-6-11)15(2,13-9-10-13)14(16)17-3/h5-8,13H,4,9-10H2,1-3H3 |
Clave InChI |
ODZPNTKJTCSSGE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C)(C2CC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


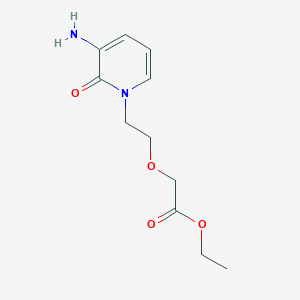
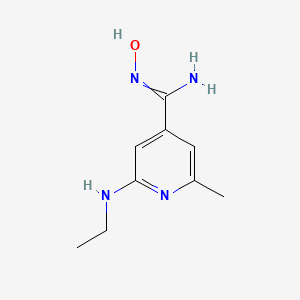
acetic acid](/img/structure/B13935082.png)
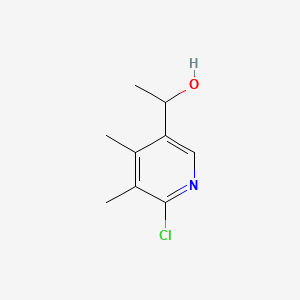

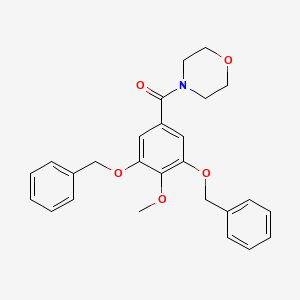

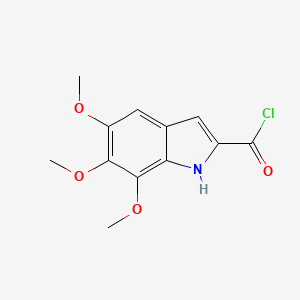
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
